Cytotoxicity in HeLa Cancer Cells: Ferrocenyl Methanol is at Least 17-Fold Less Cytotoxic than 4-Ferrocenylbutanol, Enabling Safer Non-Anticancer Applications
Ferrocenyl methanol exhibits dramatically lower cytotoxicity against the HeLa cervical cancer cell line compared to its longer-chain homologues. In direct head-to-head testing using the MTT colorimetric assay, ferrocenyl methanol showed an IC50 >100 μmol·dm⁻³, whereas 4-ferrocenylbutanol (Fc(CH₂)₄OH) gave an IC50 of 5.72 μmol·dm⁻³, 3-ferrocenylpropanol 17 μmol·dm⁻³, and 2-ferrocenylethanol 35.0 μmol·dm⁻³ [2]. This ≥17-fold difference maps inversely to the formal reduction potential of the ferrocenyl group—a structure–activity relationship that procurement specialists must consider when selecting ferrocene derivatives for non-cytotoxic applications such as electrochemical sensing in biological media [1][2].
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cancer cell line |
|---|---|
| Target Compound Data | IC50 >100 μmol·dm⁻³ |
| Comparator Or Baseline | 4-Ferrocenylbutanol: IC50 = 5.72 μmol·dm⁻³; 3-Ferrocenylpropanol: IC50 = 17 μmol·dm⁻³; 2-Ferrocenylethanol: IC50 = 35.0 μmol·dm⁻³ |
| Quantified Difference | Ferrocenyl methanol is at least 17.5-fold less cytotoxic than 4-ferrocenylbutanol, 5.9-fold less than 3-ferrocenylpropanol, and 2.9-fold less than 2-ferrocenylethanol. |
| Conditions | HeLa human cervical cancer cell line; MTT colorimetric assay; 50% lethal dosage endpoint; solvent DMF. |
Why This Matters
Procurement for non-anticancer applications (e.g., biosensors, electroanalytical probes) should prioritize ferrocenyl methanol over longer-chain analogs to minimize unwanted cytotoxicity.
- [1] Shago, R. F., Swarts, J. C., Kreft, E., & Van Rensburg, C. E. J. (2007). Antineoplastic Activity of a Series of Ferrocene-containing Alcohols. Anticancer Research, 27(5A), 3431–3433. View Source
- [2] Swarts, P. J., Swarts, J. C., & Kreft, E. (2005). Synthesis and electrochemical properties of a series of ferrocene-containing alcohols. Polyhedron, 24(12), 1611–1616. View Source
